ICRF-193 as a topoisomerase II catalytic inhibitor
ICRF-193 as a topoisomerase II catalytic inhibitor
An In-depth Technical Guide to ICRF-193 as a Topoisomerase II Catalytic Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
ICRF-193 is a potent, cell-permeable bis-dioxopiperazine compound that acts as a catalytic inhibitor of DNA topoisomerase II (Topo II). Unlike Topo II poisons such as etoposide, which stabilize the enzyme-DNA cleavage complex and lead to double-strand breaks, ICRF-193 locks the enzyme in a "closed-clamp" conformation on the DNA after religation but prior to ATP hydrolysis.[1][2][3][4] This unique mechanism of action prevents the enzyme from completing its catalytic cycle and dissociating from DNA, leading to a range of significant cellular consequences. These include the induction of a G2/M cell cycle arrest, perturbation of chromatin structure, and the generation of DNA damage, preferentially at regions of high topological stress like telomeres and heterochromatin.[1][3][5] The cellular response to ICRF-193 involves the activation of DNA damage signaling pathways, primarily mediated by ATM and ATR kinases.[6] This technical guide provides a comprehensive overview of ICRF-193, detailing its mechanism of action, cellular effects, and relevant experimental protocols for its study.
Mechanism of Action
DNA Topoisomerase II is an essential enzyme that resolves DNA topological problems, such as supercoils and catenanes, by creating a transient double-strand break in one DNA duplex (the G-segment) to allow another duplex (the T-segment) to pass through. This process is ATP-dependent and crucial for DNA replication, transcription, and chromosome segregation.[3]
ICRF-193 targets Topo II by inhibiting its ATPase activity.[4] It binds to the N-terminal ATPase domains and stabilizes the enzyme in a closed-clamp state around the DNA.[2] This non-covalent trapping occurs after the G-segment has been cleaved, the T-segment has passed through, and the G-segment has been religated.[1] The enzyme remains locked on the DNA, unable to hydrolyze ATP, which is required for the N-terminal gate to open and release the DNA strand, thus preventing catalytic turnover.[4]
Cellular Consequences of Topoisomerase II Inhibition by ICRF-193
Cell Cycle Arrest
A primary consequence of treating cells with ICRF-193 is a robust arrest in the G2/M phase of the cell cycle.[1][6] This arrest is triggered by checkpoints that monitor chromosome decatenation and integrity before entry into anaphase.[4] By trapping Topo II on the DNA, ICRF-193 prevents the final resolution of sister chromatid catenanes that form during DNA replication. This failure to decatenate chromosomes activates a G2 checkpoint, preventing mitotic entry until the topological stress is resolved.[4] If cells do proceed into mitosis, a metaphase checkpoint is activated that delays anaphase onset.[4] Prolonged arrest can lead to abnormal mitotic exit and the formation of polyploid cells, as cells may re-replicate their DNA without proper chromosome segregation.[7][8]
DNA Damage and Repair
Although not a DNA-damaging agent in the classical sense like Topo II poisons, ICRF-193 treatment leads to the formation of DNA lesions and the activation of the DNA Damage Response (DDR).[6] The trapped Topo II complexes can perturb chromatin structure and interfere with DNA metabolic processes like replication and transcription, leading to the formation of double-strand breaks (DSBs).[3][5]
This damage is not randomly distributed; ICRF-193 preferentially induces damage at specific genomic locations:
-
Telomeres: ICRF-193 has been shown to cause DNA damage specifically at telomeres that are properly capped by the shelterin protein TRF2.[1][9]
-
Heterochromatin: Damage is also observed to accumulate in heterochromatic regions and other repetitive DNA sequences, likely because these areas possess a high degree of topological complexity that requires significant Topo II activity.[5]
The repair of DSBs induced by ICRF-193 primarily relies on the Non-Homologous End Joining (NHEJ) pathway, as cells deficient in key NHEJ factors like KU70 and LIG4 show extreme sensitivity to the drug.[5][10] In contrast, cells deficient in the homologous recombination (HR) factor RAD54 are not hypersensitive to ICRF-193.[10]
Activation of Signaling Pathways
The DNA damage generated by ICRF-193 treatment activates the canonical DDR signaling cascade. This response is mediated by the apical kinases ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related).[6] Activation of these kinases leads to the phosphorylation of a suite of downstream targets, including the checkpoint kinase CHK2 and the tumor suppressor protein BRCA1.[6] This signaling cascade ultimately enforces the G2/M cell cycle arrest.[6] The formation of nuclear foci containing key DDR proteins such as γH2AX, 53BP1, NBS1, and FANCD2 serves as a reliable marker for the DNA damage induced by ICRF-193.[6]
Quantitative Data
The biological activity of ICRF-193 has been quantified in various cell lines and experimental systems. The following tables summarize key data points.
Table 1: In Vitro Cytotoxicity of ICRF-193
| Cell Line | Cell Type | Assay Duration | IC50 Value (µM) | Reference |
| NB4 | Human Acute Promyelocytic Leukemia | 5 days | 0.21 - 0.26 | [11] |
| HT-93 | Human Acute Promyelocytic Leukemia | 5 days | 0.21 - 0.26 | [11] |
| HL-60 | Human Promyelocytic Leukemia | 5 days | 0.21 - 0.26 | [11] |
| U937 | Human Histiocytic Lymphoma | 5 days | 0.21 - 0.26 | [11] |
Table 2: Effective Concentrations of ICRF-193 in Cellular Assays
| Cell Line/System | Assay | Concentration | Duration | Observed Effect | Reference |
| HT1080 | DNA Damage / Cell Cycle | 3 µM | 24 hours | G2/M arrest, preferential damage at telomeres | [1] |
| Quiescent Cultured Cells | Cell Cycle Re-entry | 10 µM | - | Inhibition of re-entry into S phase | [12] |
| Fission Yeast | Cell Viability / Mitosis | 100 µM | 2 - 8 hours | Mitotic defects, reduced viability | [7][11] |
| Human Macrophages | Inflammation | 150 nM | 72 hours | Inhibition of LPS-induced IL-1β secretion | [11] |
| HL-60 | Apoptosis | 100 µM | Pre-incubation | Delayed etoposide-induced DNA fragmentation | [13] |
Experimental Protocols
Studying the effects of ICRF-193 requires a range of cell and molecular biology techniques. Below are detailed protocols for key assays.
Topoisomerase II Relaxation Assay
This assay measures the ability of Topo II to relax supercoiled plasmid DNA and is used to screen for inhibitory compounds like ICRF-193.[14]
Materials:
-
Human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topo II Assay Buffer (500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/ml albumin)
-
ATP solution (10 mM)
-
Enzyme Dilution Buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.5 mM EDTA, 50% glycerol, 0.5 mg/ml albumin)
-
ICRF-193 dissolved in DMSO
-
STEB (40% Sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue)
-
Chloroform/isoamyl alcohol (24:1)
-
Agarose, TAE buffer, Ethidium Bromide
Protocol:
-
On ice, prepare a master mix for the reactions. For each 30 µL reaction, mix: 3 µL 10x Assay Buffer, 1 µL ATP, 0.5 µL supercoiled pBR322, and 22.2 µL water.
-
Aliquot 26.7 µL of the master mix into reaction tubes.
-
Add 0.3 µL of ICRF-193 at various concentrations (or DMSO for control) to the tubes. Mix gently.
-
Dilute the Topo II enzyme in Dilution Buffer to the desired concentration (pre-determined by titration to find the minimum amount of enzyme needed for full relaxation).
-
Initiate the reaction by adding 3 µL of diluted enzyme to each tube (add 3 µL of Dilution Buffer to the no-enzyme control).
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 30 µL of STEB, followed by 30 µL of chloroform/isoamyl alcohol.
-
Vortex for 5 seconds and centrifuge at high speed for 2 minutes.
-
Carefully load 20 µL of the upper aqueous phase onto a 1% agarose gel.
-
Run the gel at ~85V for 2 hours in 1x TAE buffer.
-
Stain the gel with ethidium bromide (1 µg/mL) for 15 minutes, destain in water, and visualize under UV light. Inhibition is indicated by the persistence of the supercoiled DNA band compared to the relaxed DNA band in the positive control.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability after treatment with ICRF-193.[15][16]
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well plates
-
ICRF-193
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of ICRF-193. Include vehicle-only (DMSO) controls. The final volume in each well should be 100 µL.
-
Incubate for the desired treatment period (e.g., 48, 72 hours).
-
Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.
-
Mix gently on a plate shaker for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle (G1, S, G2/M) based on DNA content.[16][17]
Materials:
-
Cells treated with ICRF-193 or vehicle
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) Staining Solution (in PBS: 50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100)
Protocol:
-
Harvest cells (including supernatant for suspension cells) and wash once with cold PBS.
-
Resuspend the cell pellet in ~500 µL of residual PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash the pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Analyze the samples on a flow cytometer using a linear scale for the PI fluorescence channel.
-
Use cell cycle analysis software to model the resulting histogram and determine the percentage of cells in G1, S, and G2/M phases. An accumulation of cells in the G2/M peak (with 4N DNA content) is expected after ICRF-193 treatment.
Immunofluorescence for DNA Damage Foci (γH2AX)
This assay visualizes the formation of DSBs within the nucleus by staining for the phosphorylated histone variant H2AX (γH2AX).[16]
Materials:
-
Cells grown on glass coverslips
-
ICRF-193
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (0.2% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139)
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Protocol:
-
Seed cells on coverslips in a multi-well plate and allow them to attach.
-
Treat cells with ICRF-193 for the desired time and concentration. Include a vehicle control.
-
Wash cells twice with ice-cold PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash twice with PBS.
-
Block non-specific antibody binding with Blocking Buffer for 1 hour.
-
Incubate with the primary anti-γH2AX antibody (diluted in Blocking Buffer) overnight at 4°C in a humidified chamber.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS in the dark.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash twice with PBS and mount the coverslips onto microscope slides using antifade medium.
-
Visualize using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
Conclusion
ICRF-193 is a valuable research tool for dissecting the roles of Topoisomerase II in cellular processes. Its distinct mechanism of trapping the closed-clamp intermediate provides a complementary approach to studying Topo II function compared to traditional poisons. The resulting cellular phenotypes—G2/M arrest, preferential DNA damage at telomeres and heterochromatin, and activation of the DDR—underscore the critical importance of Topo II in maintaining genomic integrity. The detailed protocols and quantitative data provided in this guide offer a robust framework for researchers and drug development professionals to effectively utilize ICRF-193 in their investigations into cancer biology and genome stability.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. Topoisomerase II–DNA complexes trapped by ICRF-193 perturb chromatin structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Cell cycle-dependent DNA damage signaling induced by ICRF-193 involves ATM, ATR, CHK2, and BRCA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ICRF-193, an anticancer topoisomerase II inhibitor, induces arched telophase spindles that snap, leading to a ploidy increase in fission yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of DNA topoisomerase II by ICRF-193 induces polyploidization by uncoupling chromosome dynamics from other cell cycle events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The topoisomerase II catalytic inhibitor ICRF-193 preferentially targets telomeres that are capped by TRF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hypersensitivity of nonhomologous DNA end-joining mutants to VP-16 and ICRF-193: implications for the repair of topoisomerase II-mediated DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ICRF-193, a catalytic inhibitor of DNA topoisomerase II, inhibits re-entry into the cell division cycle from quiescent state in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective inhibition of topoisomerase II by ICRF-193 does not support a role for topoisomerase II activity in the fragmentation of chromatin during apoptosis of human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. inspiralis.com [inspiralis.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. cancer.wisc.edu [cancer.wisc.edu]
